molecular formula C14H17ClN2O3 B8591016 8-Chloro-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl diethylcarbamate

8-Chloro-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl diethylcarbamate

Cat. No.: B8591016
M. Wt: 296.75 g/mol
InChI Key: VCHFWWKQACOLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl diethylcarbamate is a useful research compound. Its molecular formula is C14H17ClN2O3 and its molecular weight is 296.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

(8-chloro-1-oxo-3,4-dihydro-2H-isoquinolin-7-yl) N,N-diethylcarbamate

InChI

InChI=1S/C14H17ClN2O3/c1-3-17(4-2)14(19)20-10-6-5-9-7-8-16-13(18)11(9)12(10)15/h5-6H,3-4,7-8H2,1-2H3,(H,16,18)

InChI Key

VCHFWWKQACOLHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=C(C2=C(CCNC2=O)C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-chloro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1e, 5.6 g, 28 mmol), and diethylcarbamic chloride (4.3 g, 31 mmol) in pyridine (100 mL) was stirred at 100° C. for 5 hours. To the reaction mixture was added H2O (300 mL). The mixture was extracted with EtOAc (2×200 mL). The combined organic layers were washed with 1 N HCl (2×300 mL) and brine (300 mL), dried over Na2SO4 and concentrated under vacuum. The residue was purified by column chromatography (EtOAc) to give 8-chloro-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl diethylcarbamate (1f, 7.6 g, 90%) as brown oil.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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